molecular formula C9H10BrNO2S B1412496 3-(3-Bromobenzenesulfonyl)azetidine CAS No. 1785623-39-3

3-(3-Bromobenzenesulfonyl)azetidine

Cat. No.: B1412496
CAS No.: 1785623-39-3
M. Wt: 276.15 g/mol
InChI Key: XFLZVXLUKYVWHQ-UHFFFAOYSA-N
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Description

3-(3-Bromobenzenesulfonyl)azetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzenesulfonyl group attached to the azetidine ring. It is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzenesulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of 3-bromobenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Another method involves the use of 1-arenesulfonylaziridines, which undergo a one-pot reaction with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient synthesis of 1-arenesulfonylazetidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzenesulfonyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.

    Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions with nucleophiles, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted azetidines with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfides, and other oxidized or reduced derivatives of the sulfonyl group.

    Ring-Opening Reactions: Products include linear or branched amines or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromobenzenesulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.

    Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzenesulfonyl)azetidine involves its interaction with biological targets through its sulfonyl and azetidine groups. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . The azetidine ring’s strain can facilitate ring-opening reactions, allowing the compound to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain and reactivity.

    3-Bromobenzenesulfonylaziridine: A three-membered nitrogen-containing heterocycle with a bromobenzenesulfonyl group, exhibiting higher ring strain and different reactivity compared to azetidine.

    1-Arenesulfonylazetidine: A similar compound with different substituents on the azetidine ring, affecting its reactivity and applications.

Uniqueness

3-(3-Bromobenzenesulfonyl)azetidine is unique due to its specific combination of a bromobenzenesulfonyl group and an azetidine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(3-bromophenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLZVXLUKYVWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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